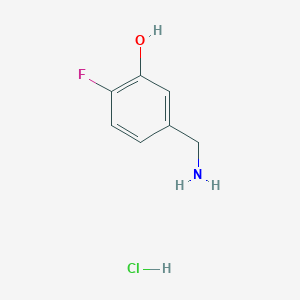
3-ethynyl-3-fluorooxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-3-fluorooxolane is a fascinating chemical compound with diverse scientific applications. This versatile material finds utility in research fields like pharmaceuticals, organic synthesis, and materials science. The compound’s unique structure, featuring both an ethynyl and a fluoro group attached to an oxolane ring, makes it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-3-fluorooxolane can be achieved through several methods. One common approach involves the use of ethynylation and fluorination reactions. The starting material, typically an oxolane derivative, undergoes ethynylation using ethynylating agents under controlled conditions. This is followed by fluorination using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale ethynylation and fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3-fluorooxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Oxirane derivatives.
Reduction: Ethyl-substituted oxolane.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethynyl-3-fluorooxolane has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-ethynyl-3-fluorooxolane involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the fluoro group can enhance the compound’s stability and reactivity. These interactions can lead to the formation of reactive intermediates that exert biological effects, such as inhibiting enzyme activity or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-3-chlorooxolane: Similar structure but with a chloro group instead of a fluoro group.
3-Ethynyl-3-bromooxolane: Similar structure but with a bromo group instead of a fluoro group.
3-Ethynyl-3-iodooxolane: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness
3-Ethynyl-3-fluorooxolane is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in pharmaceuticals and advanced materials .
Properties
CAS No. |
2055614-94-1 |
|---|---|
Molecular Formula |
C6H7FO |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



